molecular formula C24H41ClN2O3 B13768208 2-piperidin-1-ium-1-ylethyl N-(2-decoxyphenyl)carbamate;chloride CAS No. 55792-29-5

2-piperidin-1-ium-1-ylethyl N-(2-decoxyphenyl)carbamate;chloride

Cat. No.: B13768208
CAS No.: 55792-29-5
M. Wt: 441.0 g/mol
InChI Key: PFBDSZIKXINOAK-UHFFFAOYSA-N
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Description

2-piperidin-1-ium-1-ylethyl N-(2-decoxyphenyl)carbamate;chloride is a chemical compound with a complex structure that includes a piperidine ring, an ethyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperidin-1-ium-1-ylethyl N-(2-decoxyphenyl)carbamate;chloride typically involves the reaction of piperidine with ethyl chloroformate to form the intermediate 2-piperidin-1-ium-1-ylethyl carbamate. This intermediate is then reacted with 2-decoxyphenyl isocyanate to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-piperidin-1-ium-1-ylethyl N-(2-decoxyphenyl)carbamate;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted carbamate products .

Scientific Research Applications

2-piperidin-1-ium-1-ylethyl N-(2-decoxyphenyl)carbamate;chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-piperidin-1-ium-1-ylethyl N-(2-decoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-piperidin-1-ium-1-ylethyl N-(2-phenoxyphenyl)carbamate;chloride
  • 2-piperidin-1-ium-1-ylethyl N-(2,6-dibromophenyl)carbamate;chloride

Uniqueness

2-piperidin-1-ium-1-ylethyl N-(2-decoxyphenyl)carbamate;chloride is unique due to its specific structural features, such as the presence of the decoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

55792-29-5

Molecular Formula

C24H41ClN2O3

Molecular Weight

441.0 g/mol

IUPAC Name

2-piperidin-1-ium-1-ylethyl N-(2-decoxyphenyl)carbamate;chloride

InChI

InChI=1S/C24H40N2O3.ClH/c1-2-3-4-5-6-7-8-14-20-28-23-16-11-10-15-22(23)25-24(27)29-21-19-26-17-12-9-13-18-26;/h10-11,15-16H,2-9,12-14,17-21H2,1H3,(H,25,27);1H

InChI Key

PFBDSZIKXINOAK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCC2.[Cl-]

Related CAS

98495-43-3 (Parent)

Origin of Product

United States

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